st-Ht31 P - 252869-81-1

st-Ht31 P

Catalog Number: EVT-242681
CAS Number: 252869-81-1
Molecular Formula: C127H209N29O39
Molecular Weight: 2766.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

st-Ht31 P is a synthetic peptide derived from the Ht31 peptide, which functions as a selective inhibitor of Protein Kinase A (PKA) anchoring. This compound has been utilized in various scientific studies to explore its effects on cellular signaling pathways, particularly those involving PKA. The modification of Ht31 into st-Ht31 P enhances its membrane permeability, allowing for better cellular uptake and effectiveness in experimental applications.

Source

The original Ht31 peptide was identified from the PKA-anchoring domain of A-kinase anchoring protein (AKAP) Lbc. The stearated form, st-Ht31 P, was developed to improve the hydrophobicity and cell permeability of the peptide, making it more effective in biological systems .

Classification

st-Ht31 P is classified as a peptide inhibitor that disrupts the interactions between PKA and its anchoring proteins. It falls under the category of signaling pathway modulators, specifically targeting the AKAP-PKA complex.

Synthesis Analysis

Methods

The synthesis of st-Ht31 P involves chemical modifications to enhance its properties compared to the original Ht31 peptide. The process typically includes:

  1. Peptide Synthesis: Utilizing solid-phase peptide synthesis techniques to create the peptide chain.
  2. Modification: Chemical addition of a stearic acid moiety to the N-terminus to increase hydrophobicity and membrane permeability.
  3. Purification: Employing high-performance liquid chromatography (HPLC) to purify the synthesized peptide, ensuring high purity for biological applications.

Technical Details

The synthesis requires careful control of conditions to ensure proper folding and functionality of the peptide. Analytical methods such as mass spectrometry and NMR spectroscopy are employed to confirm the structure and purity of st-Ht31 P post-synthesis .

Molecular Structure Analysis

Structure

st-Ht31 P is characterized by its amphipathic helix structure, which is crucial for its interaction with cellular membranes and target proteins. The peptide consists of 23 amino acids with specific sequences that facilitate binding to RII isoforms of PKA.

Data

  • Molecular Weight: Approximately 2,500 Da.
  • Sequence: The specific amino acid sequence is critical for its function and includes key residues that interact with PKA.
Chemical Reactions Analysis

Reactions

st-Ht31 P primarily functions by disrupting the binding between PKA and AKAPs, leading to increased cytosolic activity of PKA. This disruption can influence various downstream signaling pathways.

Technical Details

The inhibition mechanism involves competitive binding where st-Ht31 P occupies the binding site on AKAPs, preventing PKA from anchoring to these proteins. This results in altered phosphorylation patterns within cells, impacting processes such as calcium signaling and gene expression .

Mechanism of Action

Process

The mechanism by which st-Ht31 P exerts its effects involves several steps:

  1. Cellular Uptake: The stearic modification allows st-Ht31 P to penetrate cell membranes effectively.
  2. Disruption of Anchoring: Once inside, it binds to AKAPs, preventing them from anchoring PKA.
  3. Increased Cytosolic Activity: This leads to an increase in cytosolic levels of active PKA, enhancing phosphorylation events on various substrates.

Data

Studies show that treatment with st-Ht31 P results in significant increases in phosphorylation levels of substrates such as cAMP response element-binding protein (CREB), indicating enhanced signaling through the cAMP pathway .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder or lyophilized form.
  • Solubility: Soluble in water and organic solvents due to its modified structure.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts specifically with AKAPs and does not affect other unrelated proteins significantly.

Relevant analyses include spectroscopic methods that confirm structural integrity and functional assays demonstrating biological activity .

Applications

st-Ht31 P has numerous scientific applications, including:

  • Cell Signaling Studies: Used extensively in research to dissect pathways involving PKA and AKAP interactions.
  • Pharmacological Research: Investigated for potential therapeutic roles in diseases where dysregulation of cAMP signaling occurs, such as heart disease and cancer.
  • Biochemical Assays: Serves as a tool for studying protein-protein interactions within signaling complexes.

Research utilizing st-Ht31 P continues to expand our understanding of cellular signaling mechanisms and may lead to novel therapeutic strategies targeting related pathways .

Molecular Mechanisms of AKAP-PKA Interaction Disruption

Role in cAMP-PKA Signaling Compartmentalization Dynamics

st-Ht31 P is a stearated, proline-substituted peptide derivative (sequence: DLIEEAASRPVDAVPEQVKAAGAY) that serves as a critical negative control for studying compartmentalized cAMP signaling. Unlike its active counterpart st-Ht31, st-Ht31 P contains a proline substitution at positions 11 and 15 (highlighted in bold), which abolishes its ability to disrupt A-kinase anchoring protein (AKAP) interactions with protein kinase A (PKA) regulatory subunits (RII). This inert property makes it indispensable for validating the specificity of cAMP-PKA signaling disruptions observed with st-Ht31. AKAPs spatially organize PKA and other signaling enzymes (e.g., phosphodiesterases, phosphatases) into discrete nanodomains, ensuring localized cAMP signaling. Research confirms that st-Ht31 P does not alter cAMP gradients or PKA substrate phosphorylation, preserving baseline signaling fidelity in neuronal and smooth muscle systems [1] [5] [7].

Table 1: Functional Comparison of st-Ht31 vs. st-Ht31 P in cAMP-PKA Compartmentalization

Parameterst-Ht31st-Ht31 P
AKAP-PKA DisruptionYes (IC₅₀ ≈ 50 μM)No
Effect on cAMP GradientsAlters spatiotemporal dynamicsNo change
Cell PermeabilityEnhanced by N-terminal stearateIdentical modification
Key ApplicationsDisruption of localized PKA signalingNegative control for experiments

For example, in airway smooth muscle (ASM) studies, st-Ht31 (active) enhanced contractility and upregulated α-smooth muscle actin by displacing PKA from AKAP complexes. In contrast, st-Ht31 P treatment showed no significant effects on contractile protein expression or force generation, confirming that observed phenotypes require specific AKAP-PKA uncoupling [2]. Similarly, neuronal experiments demonstrated that st-Ht31 P preserves endogenous cAMP microdomains, unlike st-Ht31, which collapses axon-targeted cAMP gradients [3] [8].

Structural Basis for Competitive Inhibition of RII-AKAP Binding

The structural inertness of st-Ht31 P arises from its disrupted amphipathic α-helix, a feature essential for high-affinity RII binding. While st-Ht31 adopts a helical conformation that docks into the hydrophobic groove of PKA RII dimerization/docking (D/D) domains (Kd < 100 nM), st-Ht31 P’s proline substitutions introduce a kink that prevents helical formation. This structural defect reduces binding affinity by >100-fold compared to st-Ht31, as validated by surface plasmon resonance (SPR) and isothermal titration calorimetry [4] [7].

Key structural attributes include:

  • N-terminal stearate: Enhances membrane permeability in both peptides but does not contribute to RII binding.
  • Core inhibitory sequence: DLIEEAASRPVDAVPEQVKAAGAY (proline substitutions at positions 11/15 disrupt hydrogen bonding with RII residues Glu 61 and Val 63).
  • Charge distribution: Unlike st-Ht31, st-Ht31 P fails to form complementary electrostatic interactions with the RII D/D domain surface [4] [6].

Table 2: Structural and Binding Properties of st-Ht31 P vs. Active Disruptors

Propertyst-Ht31st-Ht31 PAKAP-IS (Optimized Disruptor)
Helicity (Circular Dichroism)High (≥80% helical content)Low (≤20% helical content)High (≥90% helical content)
RIIα Affinity (Kd)2–10 nM>1,000 nM0.4 nM
RIα AffinityWeak (Kd > 500 nM)NegligibleWeak

This inert structure makes st-Ht31 P ideal for differentiating between sequence-specific and off-target effects. For instance, in sperm motility studies, st-Ht31 inhibited PKA anchoring and arrested motility, whereas st-Ht31 P exhibited no biological activity, underscoring its role as a rigorous control [7] [8].

Modulation of Spatiotemporal cAMP Gradients in Neuronal Development

In developing hippocampal neurons, cAMP forms an anterograde gradient (higher distally) that regulates axon elongation and growth cone guidance. st-Ht31 P preserves this gradient by maintaining AKAP-PKA-PDE4 feedback loops, whereas st-Ht31 delocalizes PKA and disrupts compartmentalized cAMP degradation. Key evidence includes:

  • FRET biosensor imaging: Distal axons in st-Ht31 P-treated neurons showed 47.8% ± 5.7% cAMP elevation upon forskolin stimulation, mirroring untreated controls. Conversely, st-Ht31 flattened the gradient, increasing proximal axon cAMP by 30% and reducing distal levels [3].
  • Axon elongation: Disruption by st-Ht31 (≥20% length increase) was absent with st-Ht31 P, confirming that AKAP-PKA anchoring—not peptide toxicity—modulates growth [8].
  • Growth cone guidance: st-Ht31 P did not impair semaphorin-3A– or MAG-induced repulsion, unlike st-Ht31, which converted repulsion to attraction via misplaced PKA activity [8].

Table 3: Neuronal Phenotypes with st-Ht31 P vs. Active Disruptors

ParameterUntreated Neuronsst-Ht31-Treatedst-Ht31 P-Treated
cAMP Gradient (Distal/Proximal Axon Ratio)2.2 ± 0.31.1 ± 0.2*2.1 ± 0.4
Axon Elongation (DIV5)Baseline+20–25%*No change
PKA Localization to FilopodiaIntactDisruptedIntact
Growth Cone GuidanceNormal repulsion/attractionRepulsion → Attraction*Normal repulsion/attraction
*p < 0.01 vs. untreated/st-Ht31 P [3] [8]

These findings highlight st-Ht31 P’s role in validating AKAP-dependent feedback mechanisms. For instance, AKAP79/150-anchored PKA recruits PDE4 to degrade cAMP locally, creating microdomains that st-Ht31 P leaves intact [3] [10].

Properties

CAS Number

252869-81-1

Product Name

st-Ht31 P

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-(octadecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

Molecular Formula

C127H209N29O39

Molecular Weight

2766.2 g/mol

InChI

InChI=1S/C127H209N29O39/c1-18-20-21-22-23-24-25-26-27-28-29-30-31-32-33-43-93(160)140-86(62-98(168)169)116(184)147-85(60-66(3)4)117(185)154-103(70(11)19-2)123(191)145-83(51-55-97(166)167)113(181)142-81(49-53-95(162)163)111(179)138-74(15)106(174)136-75(16)108(176)150-89(65-157)118(186)146-84(40-36-57-132-127(130)131)124(192)155-58-37-42-91(155)120(188)152-101(68(7)8)122(190)148-87(63-99(170)171)115(183)139-76(17)109(177)153-102(69(9)10)125(193)156-59-38-41-90(156)119(187)143-82(50-54-96(164)165)112(180)141-80(48-52-92(129)159)114(182)151-100(67(5)6)121(189)144-79(39-34-35-56-128)110(178)137-73(14)105(173)135-71(12)104(172)133-64-94(161)134-72(13)107(175)149-88(126(194)195)61-77-44-46-78(158)47-45-77/h44-47,66-76,79-91,100-103,157-158H,18-43,48-65,128H2,1-17H3,(H2,129,159)(H,133,172)(H,134,161)(H,135,173)(H,136,174)(H,137,178)(H,138,179)(H,139,183)(H,140,160)(H,141,180)(H,142,181)(H,143,187)(H,144,189)(H,145,191)(H,146,186)(H,147,184)(H,148,190)(H,149,175)(H,150,176)(H,151,182)(H,152,188)(H,153,177)(H,154,185)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,194,195)(H4,130,131,132)/t70-,71-,72-,73-,74-,75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-,103-/m0/s1

InChI Key

NBDRHYCLQPRFBT-CXWVXKSOSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.